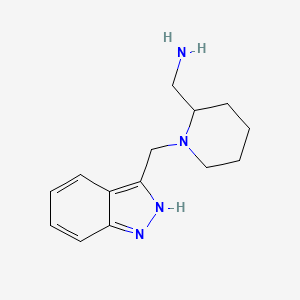
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine: is a chemical compound with the molecular formula C14H20N4 This compound is characterized by the presence of an indazole ring attached to a piperidine ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Attachment to Piperidine: The indazole ring is then attached to the piperidine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the indazole derivative reacts with a piperidine derivative in the presence of a suitable base.
Final Product Formation: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Indazole oxides, piperidine oxides.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized indazole or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((1H-Indazol-3-yl)methyl)piperidin-3-yl)methanamine
Uniqueness
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H20N4 |
|---|---|
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
[1-(2H-indazol-3-ylmethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H20N4/c15-9-11-5-3-4-8-18(11)10-14-12-6-1-2-7-13(12)16-17-14/h1-2,6-7,11H,3-5,8-10,15H2,(H,16,17) |
InChI-Schlüssel |
XZCRXMGYIPEODM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CN)CC2=C3C=CC=CC3=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


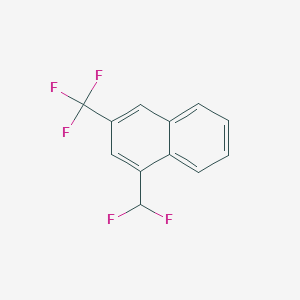




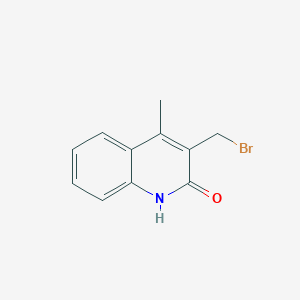

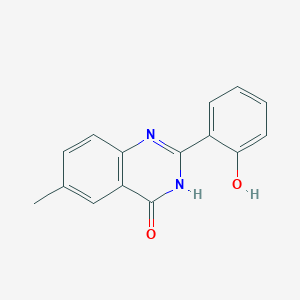

![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)

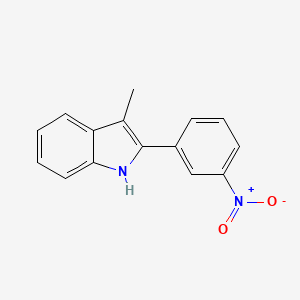
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)
